molecular formula C23H26N4OS B14969017 3-(4-(4-ethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(4-(4-ethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B14969017
M. Wt: 406.5 g/mol
InChI Key: FVQUQQXOWMQEAH-UHFFFAOYSA-N
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Description

3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the triazole core. One common method involves the reaction of isothiocyanates with hydrazides to form 1,2,4-triazoles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce triazolines or triazolidines .

Scientific Research Applications

3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C23H26N4OS/c1-4-28-18-11-9-17(10-12-18)27-22(25-26-23(27)29-14-13-16(2)3)20-15-24-21-8-6-5-7-19(20)21/h5-12,15-16,24H,4,13-14H2,1-3H3

InChI Key

FVQUQQXOWMQEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCCC(C)C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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